2H-1-Benzopyran-2-one, 8-nitro- 2H-1-Benzopyran-2-one, 8-nitro-
Brand Name: Vulcanchem
CAS No.: 58981-95-6
VCID: VC18367020
InChI: InChI=1S/C9H5NO4/c11-8-5-4-6-2-1-3-7(10(12)13)9(6)14-8/h1-5H
SMILES:
Molecular Formula: C9H5NO4
Molecular Weight: 191.14 g/mol

2H-1-Benzopyran-2-one, 8-nitro-

CAS No.: 58981-95-6

Cat. No.: VC18367020

Molecular Formula: C9H5NO4

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 8-nitro- - 58981-95-6

Specification

CAS No. 58981-95-6
Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
IUPAC Name 8-nitrochromen-2-one
Standard InChI InChI=1S/C9H5NO4/c11-8-5-4-6-2-1-3-7(10(12)13)9(6)14-8/h1-5H
Standard InChI Key NEFVDPLSCGEBHY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a 2H-1-benzopyran-2-one scaffold (coumarin) with three substituents:

  • 7-Hydroxy group: Enhances hydrogen-bonding capacity and acidity (pKa ~8–9) .

  • 4-Methyl group: Introduces steric bulk and lipophilicity (logP = 3.79) .

  • 8-Nitro group: Strong electron-withdrawing effect, directing electrophilic substitution and influencing UV absorption .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₀H₇NO₅
Molecular weight221.17 g/mol
Melting point255°C
UV-Vis λmax215 nm, 319 nm
SolubilityDMSO: >10 mg/mL; DMF: >20 mg/mL

The nitro group at position 8 induces bathochromic shifts in UV spectra compared to unsubstituted coumarin (Δλ = +25 nm) . X-ray crystallography of analogous nitrocoumarins reveals planar geometries with intramolecular hydrogen bonding between the 7-hydroxy and carbonyl groups .

Synthetic Accessibility

Industrial synthesis typically involves nitration of 7-hydroxy-4-methylcoumarin using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 65–70% product after recrystallization . Microwave-assisted methods reduce reaction times to <30 minutes while maintaining comparable yields .

Applications in Chemical Synthesis

Pharmaceutical Intermediate

The compound’s reactivity enables diverse transformations:

  • Nucleophilic aromatic substitution: Nitro group replacement with amines or thiols to yield aminocoumarins (e.g., antitumor agents) .

  • Condensation reactions: Knoevenagel adducts with aldehydes for fluorescent probes .

  • Reductive cyclization: Access to pyrrolocoumarins via nitro group reduction and intramolecular amination .

Table 2: Representative Derivatives and Applications

DerivativeBiological ActivityReference
8-Amino-7-hydroxy-4-methylTyrosinase inhibitor (IC₅₀ = 2.1 μM)
8-Thiocyano analogAntifungal (C. albicans MIC = 8 μg/mL)

Agrochemical Development

Nitrocoumarins exhibit larvicidal activity against Culex quinquefasciatus (LC₅₀ = 12 mg/L), though less potent than parent coumarin . Structural optimization via O-alkylation at position 7 improves lipophilicity for foliar penetration in crop protection agents .

Biological Activity and Mechanisms

Enzymatic Interactions

Molecular docking studies predict strong binding to cytochrome P450 2A6 (binding energy = -9.2 kcal/mol), suggesting potential drug-drug interaction risks . The nitro group participates in charge-transfer complexes with NADPH oxidase, modulating reactive oxygen species (ROS) production in macrophage models .

Toxicity Profile

Acute toxicity assays in Daphnia magna show moderate ecotoxicity (48h EC₅₀ = 45 mg/L) . Notably, the compound displays selective toxicity:

  • High to aphids (Myzus persicae LC₅₀ = 1.3 mg/L)

  • Low to earthworms (Eisenia fetida LC₅₀ >500 mg/L)

This selectivity arises from differential metabolism: nitroreductases in insects generate cytotoxic nitro-anion radicals absent in annelids .

Industrial and Regulatory Considerations

Manufacturing Specifications

Commercial batches (≥95% purity) are stabilized with 0.1% ascorbic acid to prevent nitro group reduction during storage . Residual solvent limits follow ICH Q3C guidelines:

  • DMF < 880 ppm

  • DMSO < 500 ppm

Environmental Impact

Photodegradation under UV-B light follows first-order kinetics (t₁/₂ = 4.2 hours), producing 7-hydroxy-4-methylcoumarin and nitrate ions . Soil adsorption coefficients (Koc = 120–150 L/kg) indicate moderate mobility, necessitating containment in agricultural runoff .

Future Research Directions

  • Targeted drug delivery: Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability .

  • Antiviral potential: Computational screening identifies similarity to SARS-CoV-2 main protease inhibitors (Tanimoto coefficient = 0.82) .

  • Green chemistry: Developing biocatalytic nitration using E. coli nitroreductase mutants .

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